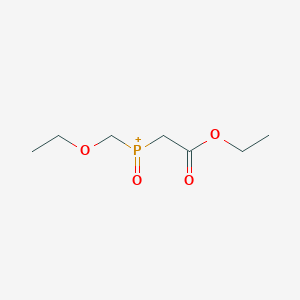
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium is a chemical compound with the molecular formula C7H15O4P It is known for its unique structure, which includes both ethoxymethyl and 2-ethoxy-2-oxoethyl groups attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium typically involves the reaction of ethoxymethylphosphine with 2-ethoxy-2-oxoethyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Its unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- 2-Ethoxy-2-oxoethyl ethyl methylenemalonate
Uniqueness
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium is unique due to its combination of ethoxymethyl and 2-ethoxy-2-oxoethyl groups, which confer specific reactivity and properties. This makes it distinct from other similar compounds that may only contain one of these functional groups.
Properties
CAS No. |
18359-00-7 |
|---|---|
Molecular Formula |
C7H14O4P+ |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
ethoxymethyl-(2-ethoxy-2-oxoethyl)-oxophosphanium |
InChI |
InChI=1S/C7H14O4P/c1-3-10-6-12(9)5-7(8)11-4-2/h3-6H2,1-2H3/q+1 |
InChI Key |
YRLMVFKIAVZPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[P+](=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















